molecular formula C8H3BrF4N2 B2657324 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1956380-03-2

3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2657324
CAS No.: 1956380-03-2
M. Wt: 283.024
InChI Key: XFZKQGDWMJJGOX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole and its derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The molecule contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.4623 and a density of 1.7961 g/mL at 25 °C .

Scientific Research Applications

Regioselective Fluorination

A study outlines the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, demonstrating an efficient method using Selectfluor as the fluorinating agent in aqueous conditions. This process emphasizes the chemical's utility in modifying imidazo[1,2-a]pyridine structures to introduce fluorine atoms, which are crucial for developing pharmaceuticals and agrochemicals due to their impact on biological activity and stability (Ping Liu et al., 2015).

Fluorescence Switching

Imidazo[1,5-a]pyridinium ions, related to the core structure of 3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, have been identified as potent fluorophores. These compounds exhibit dual emission pathways and can act as pH sensors due to their significant fluorescence switching capabilities. Such properties make them suitable for developing new fluorescent probes and sensors, contributing to advancements in chemical biology and diagnostics (Johnathon T. Hutt et al., 2012).

Corrosion Inhibition

Research on imidazo[4,5-b]pyridine derivatives highlights their efficacy as corrosion inhibitors for mild steel in acidic environments. By studying the inhibition performance and employing various analytical methods, including electrochemical and surface analysis techniques, these derivatives demonstrate high inhibition efficiency, showcasing the potential of imidazo[1,2-a]pyridine compounds in industrial applications to protect metals from corrosion (A. Saady et al., 2021).

Synthetic Intermediate

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of the imidazo[1,2-a]pyridine core as an intermediate for producing biologically active compounds. This process highlights the versatility of imidazo[1,2-a]pyridine derivatives in pharmaceutical research, serving as key intermediates in the development of new therapeutic agents (Linxiao Wang et al., 2016).

Microwave-Assisted Synthesis

A novel method for synthesizing polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization showcases the efficiency and environmental friendliness of modern synthetic approaches. This method provides a rapid and sustainable pathway to generate a variety of imidazo[1,2-a]pyridine derivatives, expanding the toolkit available to medicinal chemists for creating new compounds (Jamal Koubachi et al., 2007).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. For instance, 3-Amino-imidazo[1,2-a]-pyridines act as glutamine synthetase (MtGS) inhibitors, a potential target for the Mtb drug development .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system .

Future Directions

The future directions of research on “3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” and its derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds promising candidates for future drug development .

Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZKQGDWMJJGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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